molecular formula C20H25ClN4O5S B334134 METHYL 6-(TERT-BUTYL)-2-{[2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

METHYL 6-(TERT-BUTYL)-2-{[2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B334134
M. Wt: 469 g/mol
InChI Key: XWTSAUCWSOBUIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-tert-butyl-2-[({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a variety of functional groups, including a pyrazole ring, a benzothiophene ring, and a carboxylate ester

Preparation Methods

The synthesis of METHYL 6-(TERT-BUTYL)-2-{[2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the benzothiophene ring: This step may involve the cyclization of a suitable thioether precursor under oxidative conditions.

    Acylation and esterification: The final steps involve the acylation of the pyrazole ring with an appropriate acyl chloride, followed by esterification to introduce the carboxylate group.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Methyl 6-tert-butyl-2-[({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, potentially reducing nitro groups to amines.

    Substitution: The chloro group on the pyrazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound’s structural features make it a candidate for biological studies, including enzyme inhibition or receptor binding assays.

    Medicine: Due to its potential bioactivity, it may be investigated for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of METHYL 6-(TERT-BUTYL)-2-{[2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar compounds to METHYL 6-(TERT-BUTYL)-2-{[2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE include other pyrazole and benzothiophene derivatives. These compounds may share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.

Properties

Molecular Formula

C20H25ClN4O5S

Molecular Weight

469 g/mol

IUPAC Name

methyl 6-tert-butyl-2-[[2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H25ClN4O5S/c1-10-16(21)17(25(28)29)23-24(10)9-14(26)22-18-15(19(27)30-5)12-7-6-11(20(2,3)4)8-13(12)31-18/h11H,6-9H2,1-5H3,(H,22,26)

InChI Key

XWTSAUCWSOBUIL-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC(=O)NC2=C(C3=C(S2)CC(CC3)C(C)(C)C)C(=O)OC)[N+](=O)[O-])Cl

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=C(C3=C(S2)CC(CC3)C(C)(C)C)C(=O)OC)[N+](=O)[O-])Cl

Origin of Product

United States

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